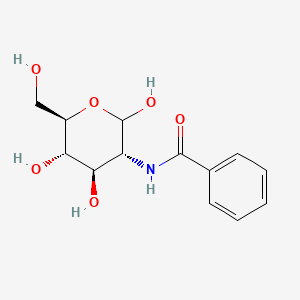

2-Benzamido-2-deoxy-D-glucopyranose

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c15-6-8-10(16)11(17)9(13(19)20-8)14-12(18)7-4-2-1-3-5-7/h1-5,8-11,13,15-17,19H,6H2,(H,14,18)/t8-,9-,10-,11-,13?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGKVJPCJOJUBP-FGDGVPSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2C(C(C(OC2O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-91-0 | |

| Record name | 2-(Benzoylamino)-2-deoxy-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14086-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextualizing N Acylated Amino Sugar Derivatives in Glycochemical Research

Amino sugars, a class of carbohydrates where a hydroxyl group is replaced by an amino group, are fundamental components of numerous vital biomolecules. mdpi.comwikipedia.org The acylation of this amino group, particularly at the C-2 position of hexosamines, gives rise to N-acylated amino sugar derivatives, a critical family of compounds in glycobiology and medicinal chemistry.

The most abundant N-acylated amino sugar in nature is N-acetyl-D-glucosamine (GlcNAc), a primary component of chitin (B13524), the structural polymer in arthropod exoskeletons. wikipedia.orgnih.gov N-acylated sugars are also integral parts of glycosaminoglycans (GAGs), glycoproteins, and glycolipids, where they play essential roles in cellular recognition, signaling, and structural integrity. nih.gov

In synthetic carbohydrate chemistry, the N-acyl group is of paramount importance. It serves not only as a protective group but also as a crucial directing group in glycosylation reactions. The nature of the acyl substituent can significantly influence the reactivity of the sugar donor and the stereochemical outcome of the glycosidic bond formation. mdpi.comresearchgate.net For instance, the participating nature of an N-amide group, such as in N-acetyl or N-benzoyl derivatives, can be exploited to reliably form 1,2-trans-glycosidic linkages. mdpi.com Researchers leverage a variety of N-acyl groups to modulate the solubility, stability, and biological activity of synthetic glycans and glycoconjugates, making these derivatives indispensable for synthesizing therapeutically relevant molecules. foodchemistryjournal.commanchester.ac.ukresearchgate.net

| N-Acyl Group | Chemical Formula | Common Abbreviation | Primary Significance in Research |

|---|---|---|---|

| Acetyl | -C(O)CH₃ | Ac | Most common natural N-acyl group; used extensively in synthesis to mimic natural structures. nih.gov |

| Benzoyl | -C(O)C₆H₅ | Bz | Used as a stable protecting group; influences reactivity and can serve as a precursor for other derivatives. researchgate.netresearchgate.net |

| Phthaloyl | -C(O)C₆H₄C(O)- | Phth | Acts as a non-participating group, enabling the synthesis of 1,2-cis-glycosidic linkages. |

| Azido (B1232118) | -N₃ | (precursor) | Serves as a non-participating "masked" amine group, useful for 1,2-cis glycosylations before reduction to an amine. wikipedia.org |

Significance of N Benzoylated Glucosamine Analogs in Chemical Biology

Classical Synthetic Routes to N-Benzoylated Glucosamine Structures

The traditional approaches to constructing N-benzoylated glucosamine structures have laid the foundation for more advanced synthetic strategies. These methods primarily involve the direct benzoylation of glucosamine precursors or proceed through reactive sugar oxazoline (B21484) intermediates.

Synthesis from N-Benzoyl-D-glucosamine Precursors

A common strategy for preparing this compound involves the N-acylation of D-glucosamine or its derivatives. For instance, N-acylation of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose hydrochloride can be used to synthesize N-trichloroethoxycarbonyl-, N-phthaloyl-, and N-acetoxyacetylglucosamine α-tetraacetates. researchgate.net Another approach involves the N-acetylation of glucosamine, which can be achieved using acetic anhydride (B1165640) in the presence of a base. scispace.comnih.gov A simplified and cost-effective method for preparing N-acetyl-D-glucosamine in high purity and good yield involves treating a methanolic suspension of D-glucosamine hydrochloride with sodium methoxide (B1231860), followed by N-acetylation with acetic anhydride. scispace.com The use of halide-free glucosamine base, prepared by treating glucosamine hydrochloride with a specific ion exchange resin, allows for a straightforward acylation process to yield high-purity N-acetylglucosamine. google.com

Preparation via Sugar Oxazoline Intermediates

Sugar oxazolines are valuable and reactive intermediates in the synthesis of 1,2-trans-glycosides of 2-amino-2-deoxy sugars. The N-acetyl group of an N-acetylglucosamine derivative can participate in neighboring group assistance to form a stable glycosyl oxazoline intermediate. d-nb.info These oxazoline derivatives are frequently employed as glycosyl donors in glycosidase-catalyzed transglycosylation to produce various glycoconjugates. nih.gov

For example, the condensation of 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2',1':4,5]-2-oxazoline with a suitably protected mannose derivative in the presence of a catalytic amount of p-toluenesulfonic acid can yield a disaccharide containing a 2-acetamido-2-deoxy-beta-D-glucopyranosyl unit. nih.gov Similarly, the treatment of methyl 2-benzamido-3,6-di-O-benzoyl-2-deoxy-4-O-methylsulphonyl-α-D-glucopyranoside with sodium methoxide leads to the formation of an oxazoline derivative through a double inversion reaction. rsc.org

However, the formation of oxazolines can also be an undesired side reaction during glycosylation reactions involving N-acyl-protected 2-aminosugar donors. chemrxiv.org To circumvent this, protecting groups like the 2,2,2-trichloroethoxycarbonyl (Troc) group are often used to prevent oxazoline formation and facilitate the synthesis of 1,2-trans aminosugars. d-nb.info

Modern Approaches in N-Acylation of 2-Amino-2-deoxy-D-glucopyranose

Contemporary synthetic chemistry has introduced more refined and efficient methods for the N-acylation of 2-amino-2-deoxy-D-glucopyranose, offering advantages in terms of selectivity, yield, and reaction conditions.

Dimethylphosphinothioic Mixed Anhydride Methods for N-Acylation

Recent advancements have highlighted the use of dimethylphosphinothioic mixed anhydrides for the N-acylation of aminosugars. While specific literature detailing the use of dimethylphosphinothioic mixed anhydrides for the N-acylation of 2-amino-2-deoxy-D-glucopyranose was not found within the provided search results, the general principle of using activating agents for acylation is well-established. For instance, N-acylation of glucosamine has been shown to modulate chondrocyte growth and proteoglycan synthesis. nih.gov The synthesis of N-butyryl glucosamine from glucosamine and butyric anhydride is an example of such N-acylation. nih.gov

Targeted Derivatization and Analog Synthesis Strategies

The strategic modification of the this compound scaffold allows for the creation of analogs with tailored properties. A key area of focus has been the synthesis of halogenated derivatives.

Synthesis of Halogenated 2-Deoxy-D-Glucopyranose Analogs

The introduction of halogen atoms into the 2-deoxy-D-glucopyranose structure can significantly alter its biological activity. A common precursor for these syntheses is D-glucal. arkat-usa.org The general strategy involves the halogenation of the double bond in D-glucal, followed by subsequent chemical transformations.

For example, D-glucal triacetate can react with iodonium (B1229267) and bromonium di-sym-collidine perchlorate (B79767) complexes in the presence of an alcohol to yield 2-deoxy-2-halogenoglycosides. cdnsciencepub.com Another method involves the haloalkoxylation of R-D-Glucal (where R can be H or a protecting group) to produce an alkyl 2-deoxy-2-halo-pyranoside, which can then be reduced and hydrolyzed to give 2-deoxy-D-glucose (B1664073). google.com The synthesis of 2-deoxy-2-iodo-α-d-mannopyranosylbenzotriazoles has been achieved using D-glucal and N-iodosuccinimide (NIS), followed by the removal of the iodine at the C-2 position. nih.gov

Fluorinated analogs have also been synthesized. For instance, the synthesis of 2-deoxy-2-fluoro-D-glucose has been reported. rsc.org A series of mono-, di-, and trifluorinated N-acetyl-ᴅ-glucosamine and ᴅ-galactosamine analogs have been prepared from deoxyfluorinated 1,6-anhydro-2-azido-β-ᴅ-hexopyranose precursors. beilstein-journals.org The synthesis of benzyl-2-deoxy-3-fluoro-2-phthalamido-β-d-glucopyranoside has also been described. nih.gov

| Starting Material | Reagents | Product | Reference |

| D-Glucal triacetate | Iodonium/Bromonium di-sym-collidine perchlorate complexes, Alcohol | 2-Deoxy-2-halogenoglycosides | cdnsciencepub.com |

| R-D-Glucal | Haloalkoxylation reagents | Alkyl 2-deoxy-2-halo-pyranoside | google.com |

| D-Glucal | N-Iodosuccinimide (NIS) | 2-Deoxy-2-iodo-α-d-mannopyranosylbenzotriazoles | nih.gov |

| 1,6-Anhydro-2-azidohexopyranoses | Phenyl trimethylsilyl (B98337) sulfide, ZnI₂, DAST | Fluorinated N-acetyl-ᴅ-glucosamine/ᴅ-galactosamine analogs | beilstein-journals.org |

N-Alkylation and N,N-Dialkylation of 2-Amino-2-deoxy-D-glucopyranose Scaffolds

The introduction of alkyl groups at the nitrogen atom of 2-amino-2-deoxy-D-glucopyranose scaffolds is a valuable strategy for modifying the biological and physicochemical properties of the resulting compounds. A prominent method for achieving N-alkylation and N,N-dialkylation is reductive amination.

This method has been successfully applied to the synthesis of N-alkyl and N,N-dialkyl derivatives of various 2-amino-2-deoxy-D-glucose compounds. For instance, mono- and di-N-alkylated derivatives of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucose have been synthesized by the reductive alkylation of per-O-acetyl-d-glucosamine. nih.gov This reaction typically involves the treatment of the primary amine with an appropriate aldehyde, followed by reduction of the resulting imine with a reducing agent such as sodium cyanoborohydride (NaBH₃CN). nih.gov

A similar approach has been employed for the synthesis of N-alkyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside. nih.govnih.gov In this case, reductive alkylation with a 1.2 molar excess of the relevant aldehyde and a twofold molar excess of NaBH₃CN yielded both mono- and dialkylated products. nih.gov The ability to introduce alkyl groups without significantly altering the basicity of the parent amine is a key advantage of this method. nih.gov This methodology provides access to a diverse range of N-alkylated derivatives with potential applications in various fields.

| Starting Material | Alkylating Agent | Product Type | Reference |

| Per-O-acetyl-d-glucosamine | Various aldehydes | Mono- and di-N-alkylated derivatives | nih.gov |

| Diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside | Various aldehydes | Mono- and di-N-alkylated derivatives | nih.govnih.gov |

Formation of Glycosylated Conjugates and Prodrugs (e.g., Acetylated Derivatives)

This compound serves as a valuable building block for the synthesis of more complex molecules, including glycosylated conjugates and prodrugs. These modifications can enhance the therapeutic potential of the parent compound by altering its solubility, stability, and targeting capabilities.

One approach to forming glycosylated conjugates involves the use of polymeric carriers. For example, novel complex polymeric conjugates of the antibiotic colistin (B93849) have been synthesized using a biocompatible and water-soluble glycopolymer, poly(2-deoxy-2-methacrylamido-D-glucose) (PMAG). nih.gov This demonstrates the potential of using derivatives of 2-amino-2-deoxy-D-glucose to create sophisticated drug delivery systems. The conjugation is often achieved by reacting the amino groups of the drug with aldehyde groups pre-generated on the polymer. nih.gov

The synthesis of prodrugs often involves the modification of the sugar scaffold to facilitate delivery and release of the active compound. While direct examples starting from this compound are specific to proprietary research, the general principles of prodrug design are applicable. This can involve the attachment of a drug molecule to the sugar via a cleavable linker. The synthesis of such conjugates often leverages the reactivity of the hydroxyl or amino groups on the sugar backbone.

Stereoselective Synthesis of Deoxyglycosides

The stereoselective synthesis of 2-deoxyglycosides is a challenging yet crucial aspect of carbohydrate chemistry, as the stereochemistry of the glycosidic bond significantly influences the biological activity of the resulting molecule. nih.govresearchgate.net The absence of a participating group at the C-2 position makes controlling the anomeric selectivity difficult. researchgate.net

Various methods have been developed to address this challenge. One strategy involves the use of glycosyl donors with a temporary participating group at C-2, which is later removed. researchgate.net Another approach is the direct glycosylation using activated glycosyl donors. For instance, α-linked 2-deoxy-glycosides have been obtained by employing a glycosyl donor with a participating (S)-(phenylthiomethyl)benzyl moiety at C-6. nih.gov

The use of 2-azido-2-deoxyglycosyl donors is a well-established method for the stereoselective synthesis of 1,2-cis glycosidic linkages. nih.gov A gold-catalyzed SN2 glycosylation has been developed for the highly stereoselective synthesis of 2-azido-2-deoxyglucosides and 2-azido-2-deoxygalactosides. nih.gov This method utilizes a designed 1-naphthoate (B1232437) leaving group with an amide directing group to facilitate the stereoselective attack by an acceptor. nih.gov

Furthermore, anomeric O-alkylation has been shown to be an effective method for the synthesis of 2-deoxy-β-glycosides with high stereoselectivity. nih.gov This reaction involves the treatment of lactols with a base, such as sodium hydride, followed by the addition of an electrophile. nih.gov The high β-selectivity is attributed to a powerful stereoelectronic effect. nih.gov

The Koenigs-Knorr method, a classical approach to glycosidic bond formation, has also been adapted for the synthesis of 2-deoxyglycosides. researchgate.net This typically involves the use of a glycosyl halide as the donor and a promoter, such as a silver or mercury salt, although less toxic promoters like lithium carbonate are also being explored. researchgate.net

| Method | Key Feature | Stereoselectivity | Reference |

| C-6 Participating Group | (S)-(phenylthiomethyl)benzyl moiety | α-linked | nih.gov |

| Gold-Catalyzed S | 2-Azido-2-deoxyglycosyl donor with directing group | 1,2-cis | nih.gov |

| Anomeric O-Alkylation | Kinetic control with strong base | β-selective | nih.gov |

| Koenigs-Knorr Method | Glycosyl halide donor with promoter | Dependent on conditions | researchgate.net |

Structural Characterization and Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-Benzamido-2-deoxy-D-glucopyranose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. For instance, in a study of D-glucose, ¹H NMR spectra revealed distinct signals for the anomeric protons of the α and β forms. slu.se In the context of this compound, ¹H NMR is used to confirm the presence of the benzamido group and to determine the stereochemistry of the sugar ring. For a related compound, 2-acetamido-2-deoxy-β-D-glucopyranose, specific proton signals and their coupling constants have been fully assigned. researchgate.net

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete assignment of the carbon framework. For example, the ¹³C NMR spectrum of 2-deoxy-2-acetylamido-methyl-beta-D-glucopyranoside has been documented. spectrabase.com

¹⁹F NMR: While not intrinsically part of the this compound structure, fluorine-19 NMR can be a valuable tool in studies involving fluorinated analogs. Research on fluorinated derivatives of 2-deoxy-d-glucose (B1664073) has utilized ¹⁹F NMR to confirm that these compounds bind to key enzymes like hexokinase. mdpi.com This technique could be similarly applied to fluorinated versions of this compound to probe their biological interactions.

Below is a representative table of predicted ¹H NMR chemical shifts for a related compound, methyl beta-D-glucopyranoside, which illustrates the type of data obtained from such analyses.

| Proton | Predicted Chemical Shift (ppm) in D₂O |

| H-1 | 4.35 |

| H-2 | 3.25 |

| H-3 | 3.48 |

| H-4 | 3.39 |

| H-5 | 3.45 |

| H-6a | 3.88 |

| H-6b | 3.70 |

| Data based on predictions for a structurally similar compound. hmdb.ca |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification and quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of carbohydrate derivatives. Due to the lack of a strong UV-absorbing chromophore in many simple sugars, direct detection can be challenging. europeanpharmaceuticalreview.com However, the benzamido group in this compound provides a chromophore that facilitates UV detection. Various HPLC methods, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC), are employed. For instance, HILIC has been successfully used for the analysis of glucosamine (B1671600) in food supplements. europeanpharmaceuticalreview.com

Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a highly sensitive and specific technique for the analysis of this compound. Tandem mass spectrometry (MS/MS) further enhances selectivity and structural elucidation. In studies of glucosamine, LC-MS/MS methods have been developed for its determination in biological fluids like human synovial fluid and plasma. nih.govnih.gov These methods often involve monitoring specific precursor-to-product ion transitions to ensure accurate quantification. For example, in the analysis of glucosamine, the transition m/z 180 -> 72 has been used. nih.gov

To improve detection sensitivity, especially for compounds lacking a strong chromophore or fluorophore, derivatization is often employed. For glucosamine and related compounds, pre-column derivatization with reagents like o-phthalaldehyde/3-mercaptopropionic acid or 7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole can introduce a fluorescent tag, enabling highly sensitive detection by HPLC with fluorescence detection. europeanpharmaceuticalreview.comnih.gov Benzoyl chloride derivatization has also been utilized for the analysis of amine- and alcohol-containing metabolites using UHPLC-ESI-MS/MS. acs.org

The table below summarizes key parameters from an HPLC-MS/MS method developed for glucosamine analysis, which is relevant to its benzamido derivative.

| Parameter | Value | Reference |

| Column | Polymer-based amino column | nih.gov |

| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) (pH 7.5)-acetonitrile (20:80, v/v) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Detection | Tandem mass spectrometry with electrospray ionization (positive mode) | nih.gov |

| Limit of Quantification | 10 ng/mL in synovial fluid | nih.gov |

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined. This technique has been used to investigate the crystal structures of various sugar amides to understand the N-glycosidic torsion angle. nih.gov Such studies are crucial for understanding the conformational preferences of these molecules, which in turn influences their biological activity. For example, X-ray crystallographic analysis of related N-acyl derivatives of GlcNAc has revealed unique packing features, such as double pillaring of hydrogen bonds involving the amide groups at C1 and C2. nih.gov

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method utilized in modern crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding pro-crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique and insightful picture of the molecular environment.

The surface is typically color-mapped with various properties, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), to highlight different types of intermolecular contacts. Red regions on a dnorm mapped surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation.

Detailed Research Findings

Despite a thorough search of scientific literature, specific studies detailing the Hirshfeld surface analysis of this compound are not publicly available at this time. This analytical technique relies on high-quality single-crystal X-ray diffraction data, and it appears that such an in-depth analysis of the intermolecular interactions for this particular compound has not yet been published.

However, the principles of Hirshfeld surface analysis can be illustrated through the study of analogous molecular structures containing benzamide (B126) and pyranose ring moieties. In such compounds, the analysis typically reveals a complex network of hydrogen bonds involving the hydroxyl (-OH) and amide (-NH-C=O) groups. The fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different intermolecular contacts.

For a molecule like this compound, a hypothetical Hirshfeld surface analysis would be expected to quantify the contributions of various intermolecular interactions. These would likely include:

H···H contacts: These are generally abundant on the surface, reflecting the numerous hydrogen atoms in the molecule.

C···H/H···C contacts: These weaker interactions also play a role in the stability of the crystal structure.

Interactive Data Table: Hypothetical Intermolecular Contact Contributions for this compound

The following table is a hypothetical representation of the percentage contributions of various intermolecular contacts to the Hirshfeld surface area, based on what would be expected for a molecule with the structural features of this compound. This data is for illustrative purposes only and is not derived from experimental findings.

| Intermolecular Contact | Hypothetical Percentage Contribution (%) |

| O···H/H···O | 45 - 55 |

| H···H | 25 - 35 |

| C···H/H···C | 8 - 15 |

| O···C/C···O | 1 - 5 |

| N···H/H···N | 1 - 3 |

| Other | < 1 |

This table is generated for illustrative purposes and does not represent published experimental data.

Further crystallographic studies, including a detailed Hirshfeld surface analysis, are required to experimentally determine and quantify the precise nature and extent of the intermolecular interactions governing the solid-state structure of this compound. Such research would provide invaluable insights into its chemical behavior and potential applications.

Computational and Theoretical Studies of 2 Benzamido 2 Deoxy D Glucopyranose Analogs

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This method is instrumental in understanding the binding modes of 2-Benzamido-2-deoxy-D-glucopyranose analogs and rationalizing their biological activity.

Research on analogous structures, such as benzimidazole (B57391) derivatives and other glycoside inhibitors, reveals common interaction patterns within protein active sites. nih.gov Docking simulations for these types of compounds frequently show interactions with the catalytic site of enzymes. nih.gov The primary forces governing these interactions include hydrogen bonds, pi-pi stacking, pi-anion, and hydrophobic interactions. nih.gov For instance, in studies involving α-glucosidase inhibitors, molecular docking was used to predict the binding mechanism of active compounds within the enzyme's active site. researchgate.net Similarly, docking of benzimidazole analogues into the active site of acetylcholinesterase (AChE) has been shown to mimic the binding of known inhibitors. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein target. Computational software, such as AutoDock Vina, is then used to explore numerous possible binding poses, which are then scored based on their energetic favorability. nih.gov The results help identify key amino acid residues that form crucial contacts with the ligand. Unsupervised deep learning frameworks combined with molecular dynamics simulations are also being developed to analyze these complex protein-ligand interactions in greater detail. rsc.org

Table 1: Common Ligand-Protein Interactions Observed in Docking Studies of Related Compounds

| Interaction Type | Description | Key Residues Example (from related studies) |

|---|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Asp31, Phe307, Val308, Arg309, Leu310 nih.gov |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Involves aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe). nih.gov |

| Pi-Alkyl | Weak interaction between a pi system (aromatic ring) and an alkyl group. | --- |

Quantum Chemical Calculations (e.g., Density Functional Theory for Energetic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and energetic properties of molecules with high accuracy. These methods are used to analyze the stability of different conformations and anomers of this compound analogs.

Theoretical analyses have been performed on the stability of related imines derived from 2-amino-2-deoxy-D-glucopyranose. nih.gov Such studies can calculate the relative energies of different isomers, helping to predict which forms are thermodynamically favored. DFT can elucidate properties such as bond lengths, bond angles, and charge distributions, which are fundamental to understanding the molecule's reactivity and interaction capabilities. These computational approaches are crucial for interpreting experimental findings and for providing a deeper understanding of effects like the anomeric effect, which influences the stereochemistry of the glycosidic bond. nih.gov

Conformational Analysis and Anomeric Equilibria Studies

The flexible pyranose ring of this compound and its analogs can adopt various conformations, and the compound exists in solution as an equilibrium mixture of α and β anomers. Conformational analysis and the study of this anomeric equilibrium are critical for understanding its chemical behavior and biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for these studies. nih.govnih.gov The analysis of proton (¹H) and carbon (¹³C) NMR spectra provides detailed information about the three-dimensional structure. For pyranoid derivatives of D-glucosamine, the coupling constant between the anomeric proton and carbon (¹JC1-H1) is a key parameter for distinguishing between anomers. Typically, α-anomers exhibit a ¹JC1-H1 value of approximately 170 Hz, while β-anomers show a value around 160 Hz. nih.gov

Studies on imines derived from 2-amino-2-deoxy-D-glucopyranose have shown that the β-anomer is often the more stable and prevalent form in crystalline structures and in solution. nih.gov The equilibrium between pyranose and furanose forms, although less common for glucose derivatives, can also be investigated. scribd.com

Table 2: NMR Spectroscopic Data for Anomer Determination in D-Glucosamine Derivatives

| Anomer | Typical ¹JC1-H1 Coupling Constant | Predominant Conformation |

|---|---|---|

| α-anomer | ~170 Hz nih.gov | Axial (anomeric substituent) |

Structure-Based Approaches for Inhibitor Identification

Structure-based drug design utilizes the three-dimensional structural information of a biological target to identify and develop inhibitors. For enzymes that process or recognize carbohydrate structures, analogs of this compound can serve as scaffolds for designing potent and selective inhibitors.

The process often begins with molecular docking (as described in 5.1) to screen virtual libraries of compounds against a protein target of known structure. nih.gov This in silico screening identifies potential "hits" that are predicted to bind favorably to the target's active site. For example, homology modeling can be used to generate a 3D model of a target protein if its experimental structure is unknown, which can then be used for docking studies to find potential inhibitors. nih.gov

Once initial hits are identified, their binding modes are analyzed to guide chemical modifications aimed at improving affinity and specificity. This iterative cycle of design, synthesis, and biological testing is a cornerstone of modern drug discovery. Studies on α-glucosidase, for example, have used docking to understand how inhibitors bind, revealing them to be of a competitive type, which then informs further development. researchgate.net

Applications As Research Probes and Chemical Biology Tools

Development of Enzyme Activity Probes and Mechanism Elucidation Tools

Derivatives of amino sugars, including structures related to 2-Benzamido-2-deoxy-D-glucopyranose, are fundamental in creating activity-based probes (ABPs) for studying enzymes, particularly glycosidases. nih.gov These probes are designed to bind irreversibly to the active site of specific enzymes, allowing for their detection and characterization.

For instance, ABPs often consist of a recognition element (the sugar), a reactive group (or "warhead") that forms a covalent bond with the enzyme, and a reporter tag (like a fluorophore or an isotope). The design of these probes can be highly specific. For example, lanthanide-labeled probes have been developed to monitor multiple protease activities in parallel using mass cytometry. nih.gov These "TOF-probes" incorporate a protease-selective peptide, a DOTA-chelated lanthanide isotope, and a reactive warhead like an acyloxymethyl ketone (AOMK). nih.gov

While direct use of this compound as a probe is not extensively documented in the provided results, its core structure is analogous to the N-acyl-glucosamine derivatives that are crucial for building such tools. The N-acyl group is critical for enzyme recognition and can be modified to tune the probe's specificity and reactivity. The development of probes based on related N-acetylglucosamine (NAG) derivatives to study enzymes like O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) highlights the potential of such scaffolds.

Tracers for Metabolic Pathway Research

While this compound itself is not a primary metabolic tracer, its analogue, 2-deoxy-D-glucose (B1664073) (2-DG), and its radiolabeled form, [18F]fluoro-2-deoxy-D-glucose ([18F]FDG), are paramount in metabolic research. arkat-usa.orgbenthamscience.com 2-DG is a glucose mimic that is taken up by cells through glucose transporters. nih.gov Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). nih.gov This phosphorylated product cannot be further metabolized in the glycolytic pathway and accumulates within the cell. nih.govnih.gov

This accumulation has two key consequences:

It competitively inhibits the enzyme glucose-6-phosphate isomerase. nih.govnih.gov

The buildup of 2-DG-6P inhibits hexokinase, thereby blocking glycolysis. nih.gov

This inhibitory action makes 2-DG a powerful tool for studying glucose metabolism and the effects of energy deprivation on cells. nih.govplos.org By disrupting glycolysis, 2-DG can induce a low-energy state, leading to a decrease in ATP levels. nih.gov Researchers use 2-DG to investigate cellular responses to metabolic stress and to explore therapeutic strategies that target the high glucose consumption of cancer cells, a phenomenon known as the Warburg effect. nih.gov

The radiolabeled version, [18F]FDG, is a cornerstone of positron emission tomography (PET) imaging, where it is used to visualize areas of high glucose uptake, such as in tumors and inflamed tissues. benthamscience.comnih.gov The principles behind 2-DG's mechanism as a metabolic probe are summarized in the table below.

| Compound | Mechanism of Action | Application in Research |

| 2-Deoxy-D-glucose (2-DG) | Taken up by glucose transporters; phosphorylated to 2-DG-6P; inhibits hexokinase and glucose-6-phosphate isomerase, blocking glycolysis. nih.govnih.gov | Studying cellular responses to metabolic stress and energy deprivation; investigating the Warburg effect in cancer cells. nih.govplos.org |

| [18F]Fluoro-2-deoxy-D-glucose ([18F]FDG) | Radiolabeled glucose analog; accumulates in metabolically active cells. benthamscience.comnih.gov | Non-invasive imaging of glucose metabolism in vivo using Positron Emission Tomography (PET), particularly in oncology. benthamscience.com |

Intermediates in Complex Oligosaccharide and Glycoside Synthesis

This compound and its derivatives are crucial building blocks in the chemical synthesis of complex oligosaccharides and glycosides. The benzamido group at the C-2 position serves as a participating neighboring group, which helps to control the stereochemical outcome of glycosylation reactions, typically favoring the formation of 1,2-trans-glycosidic linkages.

The synthesis of oligosaccharides is a challenging field that requires precise control over the formation of these linkages. nih.gov Different N-acyl protecting groups, such as the N-trichloroacetyl group, have been used in derivatives of 2-deoxy-D-glucopyranose to act as glycosyl donors. nih.gov These donors react with sugar acceptors to form disaccharides and larger oligosaccharides in good yields and with high stereoselectivity. nih.gov

The general strategy often involves:

Protection: Protecting the hydroxyl groups of the sugar molecule that are not intended to react.

Activation: Activating the anomeric carbon (C-1) to turn the sugar into a good glycosyl donor.

Glycosylation: Reacting the glycosyl donor with a glycosyl acceptor (another sugar molecule with a free hydroxyl group).

Deprotection: Removing the protecting groups to yield the final oligosaccharide.

Derivatives of 2-amino-2-deoxy sugars are indispensable for constructing glycans found in bacterial polysaccharides and other natural products. nih.govnih.gov For example, selective benzoylation of related compounds can yield specific intermediates that can be converted into other important sugar derivatives, such as those of 2-amino-2-deoxy-D-galactose. rsc.org

Design of Targeted Chemical Tools for Cellular Pathway Studies

The structural scaffold of this compound is valuable for designing targeted chemical tools to investigate specific cellular pathways. As a mimic of N-acetyl-D-glucosamine (GlcNAc), its derivatives can be used to probe pathways involving protein glycosylation.

One of the most significant post-translational modifications involving GlcNAc is O-GlcNAcylation, where single GlcNAc moieties are attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). By designing inhibitors or probes based on the glucosamine (B1671600) scaffold, researchers can modulate the activity of these enzymes and study the downstream effects on cellular signaling, transcription, and metabolism.

Furthermore, as an analog of glucose and mannose, 2-deoxy-D-glucose (a related compound) is known to interfere with N-linked glycosylation, a critical process for protein folding and stability that occurs in the endoplasmic reticulum (ER). benthamscience.com This interference can lead to ER stress and trigger the unfolded protein response (UPR), making these compounds useful tools for studying these cellular stress pathways. benthamscience.com The ability to attach various functional groups to the 2-amino-2-deoxy-D-glucose core allows for the creation of a diverse library of chemical tools to dissect complex biological processes.

Future Directions and Emerging Research Avenues

Exploration of Novel Stereoselective Synthetic Pathways

The synthesis of carbohydrate derivatives with high purity and specific stereochemistry is a significant chemical challenge. Future research will focus on developing more efficient and versatile stereoselective routes to 2-Benzamido-2-deoxy-D-glucopyranose and its analogues. Current methods often build upon precursors like D-glucosamine or utilize multi-step transformations starting from more common sugars like cellobiose. elsevierpure.comnih.gov

Emerging strategies aim to improve upon these foundations by:

Late-Stage Diversification: Developing synthetic routes that allow for the introduction of various functional groups in the final steps of the synthesis. This approach enables the rapid creation of a library of related compounds from a common intermediate, which is invaluable for studying structure-activity relationships. A versatile stereoselective route that permits late-stage diversification has been successfully developed for other complex molecules, providing a blueprint for its application in carbohydrate chemistry. nih.gov

Greener Chemistry: Applying principles of green chemistry to reduce the use of toxic reagents and solvents. For instance, some established syntheses of related deoxy sugars rely on mercaptans or other hazardous materials. google.com Future pathways will likely explore enzymatic catalysis or the use of more environmentally benign reagents and reaction conditions.

Advanced Precursors: Investigating the use of novel starting materials and building blocks. For example, the synthesis of rare deoxyamino sugars has been advanced by using versatile scaffolds like allyl 2,6-dideoxy-2-N-trifluoroacetyl-β-d-glucopyranoside, demonstrating the power of creating fine-tuned generic intermediates. nih.gov The development of new routes to 2-azido-2-deoxy sugar derivatives also provides alternative pathways that can be adapted for the synthesis of N-benzamido compounds. elsevierpure.comnih.gov

Advanced Mechanistic Investigations of Enzyme-Ligand Interactions

To fully exploit this compound as a biological tool, a precise understanding of how it interacts with its protein targets is essential. While it is known to be an analogue of N-acetylglucosamine, a ubiquitous monosaccharide in biology, the specific consequences of replacing the methyl group of the acetyl moiety with a phenyl group are not fully understood at the molecular level.

Future research will employ sophisticated biophysical and structural biology techniques to elucidate these interactions. Key areas of investigation include:

High-Resolution Structural Analysis: Using X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the three-dimensional structure of this compound when bound to enzymes such as glycosyltransferases or glycoside hydrolases. Such studies can reveal the precise orientation of the benzamido group within the active site and identify the key amino acid residues involved in binding. This approach has been used to great effect to understand the structural determinants of agonist efficacy for other complex ligands. nih.gov

Binding Kinetics and Thermodynamics: Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (K_d), association rates (k_on), and dissociation rates (k_off). This data is critical for comparing the binding properties of this compound to its natural counterpart, N-acetylglucosamine.

NMR Spectroscopy: Using solution-state Nuclear Magnetic Resonance (NMR) to probe the dynamics of the interaction in a more native-like environment. NMR can provide insights into conformational changes in both the ligand and the protein upon binding.

Rational Design of Next-Generation Chemical Biology Tools

Building on a detailed mechanistic understanding, the scaffold of this compound can be systematically modified to create highly specific chemical biology probes. Rational design involves making targeted chemical modifications to achieve a desired function. This contrasts with screening large, random libraries, instead relying on structural and mechanistic data to guide the design process. rsc.org

Future work in this area will likely focus on:

Affinity-Based Probes: Incorporating photo-activatable cross-linkers and reporter tags (like biotin (B1667282) or a fluorescent dye) onto the glucosamine (B1671600) or benzoyl moiety. These probes can be used to covalently label binding partners in complex biological samples, facilitating the identification of novel interacting proteins.

Inhibitors and Modulators: Using the benzamido-glucosamine core as a starting point for designing potent and selective inhibitors of carbohydrate-processing enzymes. By understanding the binding pocket, modifications can be made to the phenyl ring or the sugar itself to enhance affinity and selectivity for a specific enzyme target.

Metabolic Labeling Reagents: Developing derivatives that can be taken up by cells and incorporated into glycoconjugates. The unique benzamido group can then serve as a chemical handle for subsequent detection or enrichment, allowing researchers to track the synthesis, trafficking, and degradation of specific glycans. The synthesis of versatile building blocks from D-glucosamine hydrochloride demonstrates the feasibility of creating such complex scaffolds on a large scale. nih.gov

Integration with High-Throughput Screening Methodologies in Academic Discovery

High-throughput screening (HTS) has become a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands of compounds. nih.gov While once the exclusive domain of the pharmaceutical industry, HTS is now increasingly accessible within academic research, where it is used to uncover new biological pathways and identify starting points for drug development. researchgate.netdrugtargetreview.com

The integration of this compound and its derivatives into academic HTS workflows represents a significant growth area. This can be approached in several ways:

Phenotypic Screening: In phenotypic screens, compounds are tested for their ability to induce a specific change in a cell or organism, without prior knowledge of the molecular target. drugtargetreview.com A library of compounds based on the this compound scaffold could be screened for effects on processes like cell proliferation, differentiation, or viral entry.

Target-Based Screening: If a specific enzyme target is known, an HTS assay can be developed to screen for molecules that inhibit or modulate its activity. nih.gov For example, an assay could be designed to measure the activity of a glycosyltransferase, and a library of N-acyl glucosamine derivatives could be screened to find selective inhibitors.

Fragment-Based Screening: The compound itself could be used as a fragment in fragment-based lead discovery (FBLD). In this approach, small, low-affinity molecules ("fragments") are screened for binding to a protein target, often using biophysical methods like NMR or SPR. Hits are then optimized and grown into more potent lead compounds.

The table below summarizes various HTS assays that could be employed in the academic discovery process involving this compound.

| Assay Type | Principle | Application Example |

| Biochemical Assays | ||

| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein. | Screening for compounds that displace a fluorescently labeled this compound derivative from an enzyme's active site. |

| FRET/TR-FRET | Measures energy transfer between two fluorophores. Can be designed to detect substrate cleavage or protein-protein interactions. nih.gov | Developing a protease assay where cleavage of a peptide linked to the glucosamine derivative separates a FRET pair. |

| Surface Plasmon Resonance (SPR) | Detects changes in mass on a sensor chip as molecules bind, allowing for label-free kinetic analysis. nih.gov | Screening a library of analogues against a target protein immobilized on the chip to identify binders. |

| Cell-Based Assays | ||

| Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase) that is under the control of a specific signaling pathway. nih.gov | Screening for derivatives that activate or inhibit a signaling pathway known to be regulated by glycosylation. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Assessing the effects of compounds on cellular morphology, protein localization, or the abundance of specific glycans. |

| Cell Viability Assays | Measures the number of living cells after treatment with a compound. | Identifying derivatives with cytotoxic effects, which could be relevant for cancer research. nih.gov |

The growing collaboration between academic HTS centers and industry, including the sharing of compound libraries, further enhances the potential for discovering new uses for specialized molecules like this compound. drugtargetreview.com

常见问题

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-Benzamido-2-deoxy-D-glucopyranose?

- Methodology : The synthesis typically involves selective protection and acylation of the amino group on D-glucosamine. For example, benzoylation of 2-amino-2-deoxy-D-glucose using benzoyl chloride under basic conditions (e.g., pyridine) yields the target compound. Acetyl or benzyl groups are often used as temporary protecting groups for hydroxyl moieties to ensure regioselectivity. Subsequent deprotection steps (e.g., alkaline hydrolysis) yield the final product .

- Characterization : Confirm purity via HPLC (>98% purity) and structural identity using NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodology : X-ray crystallography is the gold standard for determining absolute configuration. Alternatively, NOESY NMR can identify spatial correlations between protons (e.g., axial/equatorial orientations of substituents). Polarimetry can corroborate optical rotation values against literature standards .

Q. What are the primary applications of this compound in glycoconjugate synthesis?

- Methodology : The benzamido group enhances stability during glycosylation reactions. It serves as a precursor for synthesizing glycosyl donors (e.g., thioglycosides or trichloroacetimidates) used in oligosaccharide assembly. The deoxy group at C2 minimizes steric hindrance, improving glycosylation efficiency .

Advanced Research Questions

Q. How can this compound be utilized to study glycosyltransferase activity?

- Methodology : Incorporate radiolabeled (e.g., C) or fluorescently tagged derivatives into enzymatic assays. Monitor transferase activity via gel electrophoresis or LC-MS to track sugar moiety transfer to acceptor molecules (e.g., peptides or lipids). Compare kinetic parameters (, ) with natural substrates to assess enzyme specificity .

- Data Analysis : Contradictions in enzyme kinetics may arise due to competing hydrolysis pathways or allosteric modulation. Use Michaelis-Menten plots with error bars to evaluate reproducibility .

Q. What strategies address low yields in benzamido-group retention during acidic glycosylation?

- Methodology : Optimize reaction conditions by using mild acids (e.g., TMSOTf) in anhydrous dichloromethane. Alternatively, employ orthogonal protecting groups (e.g., tert-butyldiphenylsilyl ethers) for hydroxyls to reduce side reactions. Monitor reaction progress via TLC or LC-MS to terminate before decomposition .

- Case Study : A 2023 study reported 85% yield improvement using 3,4,6-tri-O-acetyl protection, which stabilizes the benzamido group under acidic conditions .

Q. How do conflicting NMR data for benzamido-group conformation in different solvents inform structural dynamics?

- Methodology : Perform variable-temperature NMR in DMSO-d6 and CDCl3 to assess solvent-dependent conformational changes. Density Functional Theory (DFT) calculations can model energy minima for equatorial vs. axial benzamido orientations. Compare experimental coupling constants with simulated values to resolve discrepancies .

Q. What role does this compound play in metabolic labeling of glycans?

- Methodology : Synthesize azido derivatives (e.g., 2-azidoacetamido analogs) for bioorthogonal click chemistry. Incubate with live cells, then use Cu(I)-catalyzed cycloaddition with alkyne-functionalized probes (e.g., BODIPY) for fluorescence imaging. Quantify incorporation efficiency via flow cytometry .

Q. How can researchers resolve contradictions in reported cytotoxicity data for benzamido-modified glycans?

- Methodology : Standardize cell viability assays (e.g., MTT vs. resazurin) across studies. Control for endotoxin contamination using Limulus Amebocyte Lysate (LAL) tests. Compare IC values in multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。